3-(2,3-dichlorobenzyl)-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
3-(2,3-Dichlorobenzyl)-1,2,3-benzotriazin-4(3H)-one is a chemical compound that belongs to the class of benzotriazinones This compound is characterized by the presence of a benzotriazinone ring substituted with a 2,3-dichlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dichlorobenzyl)-1,2,3-benzotriazin-4(3H)-one typically involves the reaction of 2,3-dichlorobenzyl chloride with 1,2,3-benzotriazin-4(3H)-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dichlorobenzyl)-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzotriazinones depending on the nucleophile used.
Scientific Research Applications
3-(2,3-Dichlorobenzyl)-1,2,3-benzotriazin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,3-dichlorobenzyl)-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichlorobenzyl chloride
- 2,3-Dichlorobenzyl bromide
- 2,3-Dichlorobenzoyl chloride
Uniqueness
3-(2,3-Dichlorobenzyl)-1,2,3-benzotriazin-4(3H)-one is unique due to its benzotriazinone core structure, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C14H9Cl2N3O |
---|---|
Molecular Weight |
306.1 g/mol |
IUPAC Name |
3-[(2,3-dichlorophenyl)methyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C14H9Cl2N3O/c15-11-6-3-4-9(13(11)16)8-19-14(20)10-5-1-2-7-12(10)17-18-19/h1-7H,8H2 |
InChI Key |
JUIYNAPVMGHKMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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